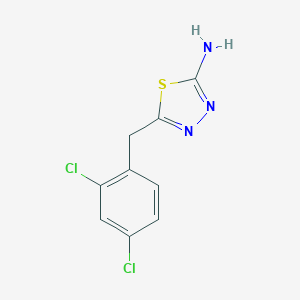

5-(2,4-Dichlorbenzyl)-1,3,4-thiadiazol-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. It has been tested against various bacterial and fungal strains to evaluate its efficacy.

Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It has shown promise as an anti-inflammatory, anticancer, and antiviral agent in preliminary studies.

Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of certain plant pathogens

Wirkmechanismus

Target of Action

It’s worth noting that 2,4-dichlorobenzyl alcohol, a compound with a similar structure, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

2,4-dichlorobenzyl alcohol, a structurally similar compound, is known to have a broad spectrum of action against bacteria and viruses .

Result of Action

It’s worth noting that a lozenge containing 2,4-dichlorobenzyl alcohol has been shown to have a direct virucidal effect on respiratory syncytial virus, influenza a, and sars-cov .

Vorbereitungsmethoden

The synthesis of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Analyse Chemischer Reaktionen

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives and similar compounds, such as:

2,4-Dichlorobenzyl alcohol: This compound is a mild antiseptic used in throat lozenges and exhibits antimicrobial activity.

5-Chloro-1,3,4-thiadiazol-2-amine: This compound is structurally similar but lacks the 2,4-dichlorobenzyl group.

Thiadiazole derivatives: Other thiadiazole derivatives with various substituents have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Biologische Aktivität

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

The synthesis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction often utilizes solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the process.

Biological Activity Overview

The biological activity of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties . Specifically:

- Inhibition Against Bacteria : Compounds similar to 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine have shown effective inhibition against various bacterial strains including E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL .

- Fungal Activity : These compounds also display antifungal activity against strains like Aspergillus niger, demonstrating zones of inhibition comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine has been explored in several studies:

- Cell Lines Tested : It has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with reported IC50 values indicating strong growth inhibition .

- Mechanisms of Action : The compound may induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in tumor progression .

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, derivatives of the thiadiazole scaffold have been noted for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways and potentially serve as therapeutic agents in inflammatory diseases .

Comparative Analysis of Biological Activity

| Activity Type | Activity Level | Reference |

|---|---|---|

| Antimicrobial | High | |

| Anticancer | Moderate to High | |

| Anti-inflammatory | Moderate |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those with the 2,4-dichlorobenzyl substituent. Results showed significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro studies demonstrated that 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine inhibited the proliferation of MCF-7 cells with an IC50 value lower than many known anticancer agents .

- Inflammation Model : In vivo models indicated that certain thiadiazole derivatives could reduce inflammation markers significantly compared to control groups .

Eigenschaften

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJPGHKRXMPGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350318 |

Source

|

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-52-7 |

Source

|

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.